2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
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Overview
Description
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is a chemical compound with a unique structure that includes an azetidine ring, a hydroxymethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the hydroxymethyl and carboxylate ester groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring. Subsequent functionalization steps introduce the hydroxymethyl and carboxylate ester groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the azetidine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a hydroxyl group.
Scientific Research Applications
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The azetidine ring provides structural rigidity, which can enhance the binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and compounds with hydroxymethyl and carboxylate ester groups. Examples include:
- Methyl 4-(hydroxymethyl)benzoate
- 5-hydroxymethyl furfural
Uniqueness
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is unique due to the combination of its azetidine ring and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
174283-17-1 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1 |
InChI Key |
QYTJBBSMODGNEH-LURJTMIESA-N |
SMILES |
COC(=O)C1(CC(=O)N1)CO |
Isomeric SMILES |
COC(=O)[C@]1(CC(=O)N1)CO |
Canonical SMILES |
COC(=O)C1(CC(=O)N1)CO |
Synonyms |
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) |
Origin of Product |
United States |
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